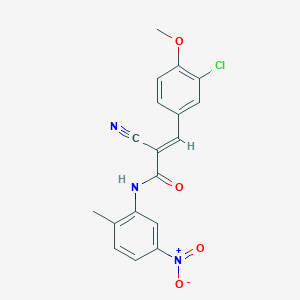![molecular formula C20H30N2O3 B10889059 2-(4-Methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10889059.png)
2-(4-Methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazino]-1-ethanone is a complex organic compound that features a methoxyphenoxy group and a piperazino group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazino]-1-ethanone typically involves multiple steps:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the preparation of 4-methoxyphenol, which is then reacted with an appropriate halogenated ethanone derivative under basic conditions to form the methoxyphenoxy intermediate.
Cyclohexyl Piperazine Formation: Separately, 4-methylcyclohexylamine is reacted with piperazine to form the cyclohexyl piperazine intermediate.
Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the cyclohexyl piperazine intermediate under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazino]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-hydroxyphenoxy derivatives.
Reduction: Formation of 2-(4-methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazino]-1-ethanol.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazino]-1-ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazino]-1-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, cellular metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: Shares the methoxyphenoxy group but differs in the backbone structure.
4-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but has different reactivity due to the isocyanate functional group.
2-(4-Methoxyphenoxy)ethanethioamide: Similar in structure but contains a thioamide group instead of the ethanone group.
Uniqueness
2-(4-Methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazino]-1-ethanone is unique due to its combination of a methoxyphenoxy group and a piperazino group attached to an ethanone backbone, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C20H30N2O3 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H30N2O3/c1-16-3-5-17(6-4-16)21-11-13-22(14-12-21)20(23)15-25-19-9-7-18(24-2)8-10-19/h7-10,16-17H,3-6,11-15H2,1-2H3 |
InChI Key |
PBKHHRZNDMYTFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-oxo-3,4-diphenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoic acid](/img/structure/B10888979.png)
![2-[(5E)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10888984.png)

![1-benzyl-2-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B10888990.png)
![Ethyl 5-acetyl-2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B10888993.png)
![Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B10889007.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-[(phenylcarbonyl)amino]benzoate](/img/structure/B10889017.png)
![2-[(1-benzyl-1H-indol-3-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10889021.png)
![1-(Furan-2-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B10889029.png)
![(4Z)-4-[1-(biphenyl-4-yl)ethylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10889032.png)
![(2,4-Dinitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10889037.png)
![4-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10889042.png)
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B10889046.png)
![(2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B10889052.png)
